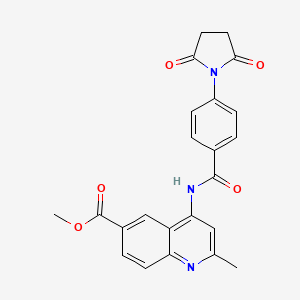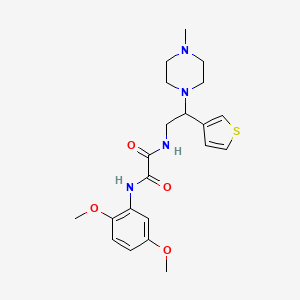![molecular formula C16H12N4S B2602832 4-(Benzylsulfanyl)[1,2,4]triazolo[4,3-a]quinoxaline CAS No. 338420-28-3](/img/structure/B2602832.png)
4-(Benzylsulfanyl)[1,2,4]triazolo[4,3-a]quinoxaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-(Benzylsulfanyl)[1,2,4]triazolo[4,3-a]quinoxaline” is a derivative of triazoloquinoxaline . Triazoloquinoxaline derivatives have been synthesized as potential anticancer agents targeting VEGFR-2 kinase . They have been evaluated for their in vitro cytotoxic activities against human cancer cell lines .
Synthesis Analysis
The synthesis of triazoloquinoxaline derivatives involves the design and synthesis of new compounds with the same essential structural features of the reported hit compound and almost the same binding mode . The new compounds were synthesized via aromatic nucleophilic substitution .Molecular Structure Analysis
Triazoloquinoxaline derivatives were designed and synthesized as VEGFR-2 inhibitors . Some compounds have a good binding mode against VEGFR-2 and a high level of drug-likeness .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of triazoloquinoxaline derivatives include aromatic nucleophilic substitution . The results of VEGFR-2 inhibitory activity and cytotoxicity were in high correlation .Physical And Chemical Properties Analysis
The physical and chemical properties of triazoloquinoxaline derivatives can vary. For example, compounds incorporating [1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one moiety had a good level of ADMET aqueous solubility, while compounds with [1,2,4] triazolo[4,3-a]quinoxaline-4-thiol moiety had a low level of ADMET aqueous solubility .Applications De Recherche Scientifique
Heterocyclic Chemistry and Synthesis
Quinoxalines, including derivatives like 4-(Benzylsulfanyl)[1,2,4]triazolo[4,3-a]quinoxaline, play a pivotal role in organic chemistry due to their versatile applications. These compounds serve as essential scaffolds for synthesizing various pharmaceuticals, dyes, and materials. Their synthesis typically involves condensing ortho-diamines with 1,2-diketones, highlighting the chemical flexibility and adaptability of quinoxaline derivatives in creating a broad range of substituted products for diverse applications (Aastha Pareek & Dharma Kishor, 2015).
Anticorrosive Applications
Quinoline and its derivatives, including quinoxaline derivatives, have been extensively studied for their anticorrosive properties. These compounds exhibit significant effectiveness against metallic corrosion, attributed to their high electron density, which facilitates stable chelating complexes with metallic surfaces. This makes them valuable in protecting metals against corrosion, highlighting their industrial importance (C. Verma, M. Quraishi, & E. Ebenso, 2020).
Biological and Medicinal Significance
The biological and medicinal applications of quinoxaline derivatives are vast, encompassing antimicrobial activities and treatments for chronic and metabolic diseases. These derivatives have been modified to produce a wide variety of biomedical applications, demonstrating their significance in drug development and therapeutic interventions (J. A. Pereira et al., 2015).
Advanced Materials and Nanoscience
Quinoxaline derivatives are utilized in the creation of advanced materials, including n-type semiconductors, sensors, and liquid crystals. Their electron-deficient nature and excellent π–π stacking ability make them ideal for use in microporous polymers for energy storage and various nano and microstructures, showcasing their relevance in organic materials and nanoscience (J. Segura et al., 2015).
Optoelectronic Applications
Quinazoline and pyrimidine derivatives, related to quinoxaline scaffolds, have been explored for their use in optoelectronic materials. Their incorporation into π-extended conjugated systems has proven valuable for creating novel materials for organic light-emitting diodes (OLEDs), photoelectric conversion elements, and luminescent elements, underscoring the potential of heterocyclic compounds in electronic and photonic technologies (G. Lipunova et al., 2018).
Mécanisme D'action
Target of Action
The primary target of 4-(Benzylsulfanyl)[1,2,4]triazolo[4,3-a]quinoxaline is the A2B receptor . This receptor is a subtype of adenosine receptors, which are known to play a significant role in various physiological and pathological conditions . The A2B receptor is particularly associated with conditions that involve high levels of adenosine, such as tumors and ischemia .
Mode of Action
This compound acts as an antagonist of the A2B receptor . By binding to this receptor, it inhibits its activation, thereby disrupting the signaling pathways that it mediates . Additionally, it has been suggested that this compound may also intercalate with DNA, further contributing to its anticancer activity .
Biochemical Pathways
The action of this compound affects several biochemical pathways. By antagonizing the A2B receptor, it can disrupt the signaling pathways mediated by this receptor, which include the regulation of angiogenic factors such as basic fibroblast growth factor and vascular endothelial growth factor . These factors play a crucial role in angiogenesis, a process that is critical for tumor growth .
Pharmacokinetics
Molecular docking studies have been performed to predict its binding affinity towards its targets .
Result of Action
The action of this compound results in several molecular and cellular effects. It has been shown to exhibit cytotoxic activity, with IC50 values ranging from 1.9 to 6.4 μM on the MDA-MB 231 cell line . Furthermore, it has been found to upregulate the pro-apoptotic Bcl-2-associated X protein (BAX) and caspase-3 and -9, and downregulate the pro-oncogenic cell survival Bcl-2 protein .
Orientations Futures
Analyse Biochimique
Biochemical Properties
It is known that some of the synthesized compounds in the [1,2,4]triazolo[4,3-a]quinoxaline class exhibit cytotoxicity at certain concentrations
Cellular Effects
It is known that some compounds in the [1,2,4]triazolo[4,3-a]quinoxaline class have shown promising antiviral activity
Molecular Mechanism
It is known that some compounds in the [1,2,4]triazolo[4,3-a]quinoxaline class potently intercalate DNA
Propriétés
IUPAC Name |
4-benzylsulfanyl-[1,2,4]triazolo[4,3-a]quinoxaline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4S/c1-2-6-12(7-3-1)10-21-16-15-19-17-11-20(15)14-9-5-4-8-13(14)18-16/h1-9,11H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKZQAJVMFHPXJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NC3=CC=CC=C3N4C2=NN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-Methyl-6-[2-(6-methyl-1,3-benzodioxol-5-yl)ethyl]-1,3-benzodioxole](/img/structure/B2602749.png)
![(2-Bromobenzo[d]thiazol-6-yl)methanol](/img/structure/B2602751.png)
![1-[4-[4-Methoxy-4-(trifluoromethyl)piperidine-1-carbonyl]-4-phenylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B2602752.png)
![Ethyl 3-oxo-3,4-dihydropyrido[2,3-b]pyrazine-2-carboxylate](/img/structure/B2602755.png)
![[(1R,2R,4R,5R,6S,10R)-5-Hydroxy-10-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-2-yl]methyl (E)-3-(4-methoxyphenyl)prop-2-enoate](/img/structure/B2602758.png)

![3-Phenyl-2-prop-2-ynylsulfanyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2602761.png)



![tert-Butyl N-[4-chloro-3-(1,3-oxazol-5-yl)phenyl]carbamate](/img/structure/B2602768.png)
![N-[2-(1H-benzimidazol-2-yl)phenyl]-4-methylbenzenesulfonamide](/img/structure/B2602769.png)

![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 3-hydroxyadamantane-1-carboxylate](/img/structure/B2602772.png)
